molecular formula C6H11ClN4O B13252505 3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride

3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride

Cat. No.: B13252505
M. Wt: 190.63 g/mol
InChI Key: USDBSUVUAMFDHB-UHFFFAOYSA-N
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Description

3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

Properties

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

IUPAC Name

3-amino-N-(1H-imidazol-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C6H10N4O.ClH/c7-2-1-5(11)10-6-8-3-4-9-6;/h3-4H,1-2,7H2,(H2,8,9,10,11);1H

InChI Key

USDBSUVUAMFDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NC(=O)CCN.Cl

Origin of Product

United States

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